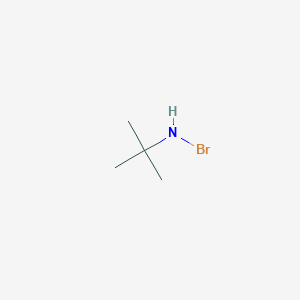

N-bromo-t-butylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H10BrN |

|---|---|

Molecular Weight |

152.03 g/mol |

IUPAC Name |

N-bromo-2-methylpropan-2-amine |

InChI |

InChI=1S/C4H10BrN/c1-4(2,3)6-5/h6H,1-3H3 |

InChI Key |

QLCPTARABILRDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NBr |

Origin of Product |

United States |

Foundational & Exploratory

N-Bromo-t-butylamine: A Comprehensive Technical Guide

CAS Number: 51655-37-9

This technical guide provides an in-depth overview of N-bromo-t-butylamine, a reactive reagent primarily utilized in specialized organic synthesis applications. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, with the molecular formula C4H10BrN, is a halogenated amine.[1][2] Due to its reactivity, it is often prepared in situ for immediate use in subsequent reactions.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 51655-37-9 | [4] |

| Molecular Formula | C4H10BrN | [1][2] |

| Molecular Weight | 152.03 g/mol | [1][2] |

| Synonyms | N-bromo-tert-butylamine, N-Bromo-2-methyl-2-propanamine | [1] |

| Appearance | Not specified (often used as a solution) | |

| Solubility | Soluble in toluene | [3] |

Synthesis and Handling

Experimental Protocol: In-situ Preparation

This compound is typically prepared immediately before its application in a chemical reaction. The following protocol describes a general method for its in-situ generation.[3]

Materials:

-

tert-Butylamine (C4H11N)

-

Bromine (Br2)

-

Toluene (anhydrous)

-

Reaction vessel equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

-

A solution of tert-butylamine in anhydrous toluene is prepared in the reaction vessel.

-

The solution is cooled to a temperature between -20 to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

A solution of bromine in toluene is added dropwise to the cooled tert-butylamine solution with vigorous stirring.

-

The reaction mixture is maintained at the low temperature throughout the addition.

-

The resulting solution of this compound is then used directly for the subsequent reaction step.

Logical Workflow for In-situ Preparation:

Caption: Workflow for the in-situ preparation of this compound.

Safety, Handling, and Storage

While specific safety data for isolated this compound is limited, precautions should be based on the reactivity of N-haloamines and the hazards of its precursor, tert-butylamine.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5]

-

Storage: this compound is generally not isolated or stored due to its potential instability.[3] It is recommended to prepare it fresh for each use.

-

Hazards of Precursors:

-

tert-Butylamine: Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.[6]

-

Bromine: Highly corrosive and toxic. Causes severe burns upon contact with skin and eyes. Inhalation can be fatal.

-

Applications in Organic Synthesis

The primary application of this compound is as a selective brominating agent, particularly for the ortho-bromination of phenols.

Ortho-Bromination of Phenols

This compound serves as a reagent for the regioselective bromination of phenols at the ortho position. This selectivity is valuable in multi-step syntheses where specific substitution patterns are required.

Reaction Scheme:

References

Technical Guide: N-bromo-t-butylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-bromo-t-butylamine, a versatile reagent in organic synthesis. This document details its physicochemical properties, provides protocols for its preparation and use in key reactions, and outlines essential safety considerations.

Physicochemical Properties and Data

This compound (IUPAC name: N-bromo-2-methylpropan-2-amine) is a halogenating agent utilized in various organic transformations. Its core function revolves around its ability to act as an electrophilic bromine source.

Molecular Structure and Properties

The molecular formula for this compound is C₄H₁₀BrN.[1][2] It possesses a tertiary butyl group attached to a nitrogen atom, which is in turn bonded to a bromine atom.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₀BrN | [1][2] |

| Molecular Weight | 152.03 g/mol | [1][2] |

| Appearance | Not widely reported, likely an unstable solid or solution | - |

| Solubility | Soluble in organic solvents like toluene and ether | [3] |

Atomic Weights of Constituent Elements

The molecular weight of this compound is calculated from the atomic weights of its constituent atoms.

Table 2: Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | ~12.011 |

| Hydrogen | H | ~1.008 |

| Bromine | Br | ~79.904 |

| Nitrogen | N | ~14.007 |

Experimental Protocols

In-Situ Preparation of this compound

This compound is often prepared in-situ for immediate use due to its potential instability. The following protocol is based on established methods for the preparation of N-bromoamines.

Materials:

-

tert-Butylamine

-

Bromine

-

Toluene, anhydrous

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

A solution of tert-butylamine in anhydrous toluene is prepared in a round-bottom flask equipped with a stirrer and a dropping funnel.

-

The flask is cooled to a temperature between -20 °C and -30 °C using a low-temperature bath.

-

A solution of bromine in toluene is added dropwise from the dropping funnel to the cooled tert-butylamine solution with constant stirring.

-

The reaction mixture is maintained at the low temperature for the duration of the addition.

-

The resulting solution of this compound is then used directly in the subsequent reaction step.

Ortho-Bromination of 2-Methylphenol

This protocol describes a representative application of this compound as a regioselective brominating agent for phenols.

Materials:

-

2-Methylphenol (o-cresol)

-

In-situ prepared solution of this compound in ether

-

Ether, anhydrous

-

2N Sulfuric acid

-

Round-bottom flask

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

A solution of 2-methylphenol (8.1 g, 74.3 mmol) in 20 mL of anhydrous ether is prepared in a round-bottom flask and cooled to -8 °C.[3]

-

With vigorous stirring, an ethereal solution of this compound (74.3 mmol) is added dropwise. A slight increase in temperature may be observed.[3]

-

After the addition is complete, the reaction mixture, which may turn dark brown, is stirred for a short period.[3]

-

The ether is removed by distillation.[3]

-

The viscous residue is treated with 20 mL of 2N sulfuric acid and briefly boiled.[3]

-

The acidic solution is then subjected to vacuum distillation to yield the 6-bromo-2-methylphenol product. The expected yield is approximately 79%.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthesis of this compound and its application in the ortho-bromination of a phenol.

Caption: In-situ synthesis of this compound.

References

An In-depth Technical Guide to the Safety of N-bromo-t-butylamine

Chemical Identification and Physical Properties

N-bromo-t-butylamine is an organic compound used in chemical research.[1] Its fundamental properties, computed by PubChem, are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | N-bromo-2-methylpropan-2-amine | [1][2] |

| Molecular Formula | C₄H₁₀BrN | [1][2] |

| CAS Number | 51655-37-9 | [3] |

| Molecular Weight | 152.03 g/mol | [1][2] |

| Canonical SMILES | CC(C)(C)NBr | [1][2] |

| InChIKey | QLCPTARABILRDA-UHFFFAOYSA-N | [1][2] |

Table 2: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 1.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 150.99966 Da | [2] |

| Monoisotopic Mass | 150.99966 Da | [2] |

| Topological Polar Surface Area | 12 Ų | [2] |

| Heavy Atom Count | 6 | [2] |

Hazard Assessment and Toxicology

No specific toxicological studies for this compound were found. The following data for the parent compound, tert-butylamine , is provided as a critical reference for hazard assessment. N-bromo compounds can be lachrymatory and are often more reactive and potentially more toxic than their parent amines.

Table 3: GHS Hazard Identification for tert-Butylamine

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[4] |

| Acute Toxicity, Oral | Category 3 | H301 / H302: Toxic / Harmful if swallowed.[4] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331 / H332: Toxic / Harmful if inhaled.[4] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[5] |

| Skin Corrosion / Irritation | Category 1A / 1B | H314: Causes severe skin burns and eye damage.[4] |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage.[6] |

| Aquatic Hazard, Acute | Category 3 | H411 / H412: Toxic / Harmful to aquatic life with long lasting effects. |

Table 4: Toxicological Data for tert-Butylamine

| Parameter | Organism | Route | Value | Source |

| LD50 | Rat | Oral | 44 mg/kg - 78 mg/kg | [6] |

| LD50 | Rabbit | Dermal | > 2,000 mg/kg | [7] |

| LC50 | Rat | Inhalation | 3.8 mg/L / 4 h | [7] |

| LC50 | Rainbow Trout | Aquatic | 28 mg/L / 96 h | |

| EC50 | Green Algae | Aquatic | 16 mg/L / 96 h |

Summary of Toxicological Effects (tert-Butylamine):

-

Acute Toxicity: The parent compound, tert-butylamine, is toxic if swallowed, inhaled, or in contact with skin.[5][7] Ingestion of alkaline corrosives like tert-butylamine can lead to severe burns of the lips, tongue, and esophagus.[7] Inhalation may cause dyspnea, pulmonary edema, and central nervous system damage, including dizziness, convulsions, and narcosis.[7]

-

Corrosivity: It is highly corrosive and causes severe burns to the skin, eyes, and respiratory tract.[4][7] Direct contact with the eyes can cause serious damage.[6]

-

Sensitization: Asthma-like symptoms may persist for months or years after exposure ceases, potentially due to Reactive Airways Dysfunction Syndrome (RADS).[6]

-

Genotoxicity: The substance was reported to be non-mutagenic in bacteria.[7]

-

Reproductive Toxicity: Repeated inhalation did not show evidence of damage to reproductive organs in studies.[7]

Emergency Procedures and First Aid

Emergency procedures should be based on the corrosive and toxic nature of the parent amine. Eye wash fountains and safety showers must be readily accessible.[7]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound | C4H10BrN | CID 11789384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-bromo-tert-butylamine | CAS#:51655-37-9 | Chemsrc [chemsrc.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. chemos.de [chemos.de]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

An In-depth Technical Guide on the Stability and Storage of N-bromo-t-butylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-bromo-t-butylamine is a reactive N-bromoamine derivative utilized primarily as an in situ reagent in organic synthesis. Due to its inherent instability, it is not commercially available as an isolated compound. This technical guide provides a comprehensive overview of the stability, handling, and storage of this compound, drawing upon the known chemistry of N-haloamines and related compounds. The information presented herein is intended to promote its safe and effective use in research and development settings. This guide details inferred stability, probable decomposition pathways, and recommended protocols for its preparation and handling.

Introduction

N-haloamines are a class of compounds characterized by a nitrogen-halogen bond. They are recognized as potent halogenating agents and are involved in various organic transformations. This compound, with its sterically hindered tert-butyl group, exhibits unique reactivity. However, the N-Br bond is labile, rendering the molecule susceptible to thermal, photochemical, and hydrolytic degradation. A thorough understanding of its stability profile is crucial for its effective application and to ensure laboratory safety.

Inferred Stability of this compound

Quantitative stability data for isolated this compound is not available due to its reactive nature. However, based on the general properties of N-haloamines, its stability can be inferred under various conditions.

| Condition | Inferred Stability | Remarks |

| Thermal | Low | N-haloamines are known to be thermally sensitive. The 1:1 complex of bromine and trimethylamine, a related amine, has been reported to be explosive when heated in a sealed tube, highlighting the potential for rapid decomposition. Thermal decomposition is likely to proceed via homolytic cleavage of the N-Br bond to generate radicals. |

| Photochemical | Low | N-haloamines can undergo photolysis, often initiated by the cleavage of the nitrogen-halogen bond.[1][2] This can lead to the formation of highly reactive nitrogen-centered radicals. |

| Hydrolysis | Low to Moderate | In the presence of water, N-bromoamines can undergo hydrolysis to form the parent amine (t-butylamine) and hypobromous acid.[3] The rate of hydrolysis is dependent on pH and temperature. |

| Acids | Low | In acidic conditions, the N-Br bond can be activated, leading to enhanced reactivity and decomposition. |

| Bases | Low | Bases can promote elimination reactions and other decomposition pathways. |

| Reducing Agents | Low | N-bromoamines are oxidizing agents and will react readily with reducing agents. |

Decomposition Pathways

The decomposition of this compound can proceed through several pathways, depending on the conditions.

Thermal Decomposition

The primary thermal decomposition pathway is expected to be the homolytic cleavage of the weak N-Br bond, generating a t-butylaminyl radical and a bromine radical. These reactive intermediates can then participate in a variety of secondary reactions, including hydrogen abstraction and disproportionation.

Caption: Proposed thermal decomposition of this compound.

Photochemical Decomposition

Upon exposure to ultraviolet light, this compound is likely to undergo homolytic cleavage of the N-Br bond, similar to thermal decomposition. The resulting radicals will initiate further reactions.

Caption: Proposed photochemical decomposition of this compound.

Hydrolysis

In the presence of water, this compound is expected to hydrolyze to tert-butylamine and hypobromous acid. This is a common reaction for N-bromo compounds.[3]

Caption: Proposed hydrolysis of this compound.

Experimental Protocols

In Situ Preparation of this compound

This protocol is adapted from general procedures for the synthesis of N-bromoamines.

Materials:

-

tert-Butylamine

-

Bromine

-

Toluene (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve tert-butylamine in anhydrous toluene.

-

Cool the solution to -20 to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Slowly add a solution of bromine in toluene dropwise to the stirred tert-butylamine solution. Maintain the temperature below -20 °C during the addition.

-

The resulting solution contains the this compound complex and is used immediately for subsequent reactions.

Caption: Experimental workflow for the in situ preparation of this compound.

Storage and Handling

Given its instability, This compound should not be isolated or stored. It should always be prepared in situ and used immediately.

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Inert Atmosphere: The preparation should be carried out under an inert atmosphere to prevent reactions with atmospheric moisture and oxygen.

-

Temperature Control: Strict temperature control is essential during its preparation to minimize decomposition.

-

Avoid Contaminants: Keep away from incompatible materials such as acids, bases, metals, and reducing agents.

Hazards

-

Explosive Potential: As with other N-haloamines, there is a potential for explosive decomposition, especially upon heating or in the presence of impurities.[4]

-

Toxicity: N-haloamines can be toxic and irritating. Organic N-halamines are of concern as potential disinfection by-products in drinking water.[5] The parent amine, tert-butylamine, is a corrosive and flammable liquid.

-

Oxidizing Agent: this compound is a strong oxidizing agent and can react violently with combustible materials.

Conclusion

This compound is a valuable reactive intermediate in organic synthesis. Its utility is, however, intrinsically linked to its instability. This guide emphasizes that this compound should be prepared and utilized in situ under carefully controlled conditions. By understanding its inferred stability, potential decomposition pathways, and associated hazards, researchers can safely and effectively harness its reactivity in their synthetic endeavors. Adherence to the provided guidelines on handling and preparation is paramount to ensure laboratory safety.

References

- 1. Nitrene Photochemistry of Manganese N-Haloamides* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Potential carcinogenic hazards of non-regulated disinfection by-products: haloquinones, halo-cyclopentene and cyclohexene derivatives, N-halamines, halonitriles, and heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of N-bromo-t-butylamine: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of N-bromo-t-butylamine, a compound of interest in synthetic chemistry. While dedicated computational studies on this compound are not extensively published, this document synthesizes available data and draws upon theoretical frameworks established for analogous compounds, such as tert-butylamine, to provide a comprehensive overview for research and development.[1][2][3] This guide covers predicted molecular properties, outlines relevant computational methodologies, and visualizes potential reaction pathways.

Predicted Molecular Properties of this compound

Computational tools provide valuable baseline information about the physicochemical properties of this compound. The following data, primarily derived from cheminformatics predictions, offers a quantitative starting point for further investigation.[1][4]

| Property | Predicted Value | Source / Method |

| Molecular Formula | C4H10BrN | PubChem[4] |

| Molecular Weight | 152.03 g/mol | PubChem[4] |

| IUPAC Name | N-bromo-2-methylpropan-2-amine | PubChem[4] |

| Canonical SMILES | CC(C)(C)NBr | PubChem[4] |

| InChI Key | QLCPTARABILRDA-UHFFFAOYSA-N | PubChem[4] |

| Monoisotopic Mass | 150.99966 Da | PubChem[4] |

| Polar Surface Area | 12 Ų | Cactvs 3.4.6.11[4] |

| XLogP3-AA | 1.2 | XLogP3 3.0[4] |

Methodologies for Theoretical Investigation

A thorough theoretical study of this compound would involve a multi-faceted computational approach to understand its structure, reactivity, and electronic properties. The protocols described below are based on established methods used for similar molecules, such as tert-butylamine, and represent a robust framework for future research.[1][2]

Ground State Geometry Optimization and Electronic Structure

Objective: To determine the most stable three-dimensional structure of this compound and analyze its electronic properties.

Protocol:

-

Method Selection: Density Functional Theory (DFT) is a suitable starting point due to its balance of accuracy and computational cost.[1] For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled-Cluster theory (e.g., CCSD(T)) can be employed.[1]

-

Functional and Basis Set: A common choice for DFT calculations is the M06-2X functional, which is effective for main-group thermochemistry and kinetics.[2] This would be paired with a Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set such as aug-cc-pVTZ for more precise results.[2][5]

-

Software: Calculations can be performed using computational chemistry software packages like Gaussian, ORCA, or Spartan.

-

Procedure:

-

Construct an initial guess of the this compound structure.

-

Perform a geometry optimization calculation to find the lowest energy conformation.

-

Follow up with a vibrational frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

-

Data Analysis: From these calculations, one can extract key quantitative data, including bond lengths, bond angles, dihedral angles, and vibrational frequencies. Analysis of the molecular orbitals (HOMO/LUMO) can provide insights into reactive sites.[1]

Reaction Mechanism and Transition State Analysis

Objective: To elucidate the pathways of reactions involving this compound, such as bromination or degradation, and to calculate the energy barriers for these reactions.[1]

Protocol:

-

Reaction Coordinate Mapping: Identify the reactant(s), product(s), and any intermediates for the reaction of interest. Theoretical studies on the related tert-butylamine have identified multiple saddle points for reactions like C-H and N-H abstraction by radicals.[1][2]

-

Transition State (TS) Search:

-

Use a TS search algorithm (e.g., Berny optimization in Gaussian, or a synchronous transit-guided quasi-Newton method) to locate the saddle point on the potential energy surface between reactants and products.

-

The chosen level of theory (e.g., M06-2X/aug-cc-pVTZ) should be consistent with the ground state calculations.

-

-

TS Verification: A frequency calculation must be performed on the located TS structure. A genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Energy Profile Calculation: To refine the energetics, single-point energy calculations using a higher level of theory, such as CCSD(T*)-F12a/aug-cc-pVTZ, can be performed on the optimized geometries.[2] This provides a more accurate reaction and activation energy.

-

Kinetic Analysis: The calculated energy barriers can be used in conjunction with Transition State Theory (TST) or Master Equation solvers (like MESMER) to compute reaction rate coefficients at different temperatures.[2]

Visualizing Theoretical Workflows and Pathways

Diagrams are essential for representing complex relationships in computational chemistry. The following examples, created using the DOT language, illustrate a typical workflow and a hypothetical reaction pathway.

Computational Workflow for Reactivity Analysis

This diagram outlines the logical steps for a comprehensive theoretical study of a molecule like this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H10BrN | CID 11789384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comprehensive Oxidation Mechanism of n‑Butylamine and 2‑Butylamine by H and OH Radicals: Insights into Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

In Situ Preparation of N-bromo-t-butylamine: A Technical Guide

Introduction

N-bromo-t-butylamine is a valuable reagent in organic synthesis, primarily utilized for selective bromination reactions. Due to its reactive nature, it is typically not isolated or stored; instead, it is prepared in situ for immediate use in a subsequent reaction. This guide provides a comprehensive overview of the in situ preparation of this compound, detailing the experimental protocol, reaction parameters, and necessary safety precautions for researchers and professionals in drug development and chemical synthesis.

Reaction Principle

The in situ preparation of this compound involves the direct N-bromination of tert-butylamine with elemental bromine. The reaction proceeds by the electrophilic attack of bromine on the nitrogen atom of the amine.

Overall Reaction:

(CH₃)₃CNH₂ + Br₂ → (CH₃)₃CNHBr + HBr (tert-Butylamine + Bromine → this compound + Hydrogen bromide)

Experimental Protocol

The following protocol is a generalized method for the in situ preparation of this compound, primarily for its application as a reagent for ortho-bromination of phenols.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Low-temperature cooling bath (e.g., dry ice/acetone).

-

tert-Butylamine (C₄H₁₁N)

-

Bromine (Br₂)

-

Toluene (anhydrous)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble the reaction apparatus under an inert atmosphere to prevent side reactions with atmospheric moisture.

-

Reagent Preparation: Prepare a solution of tert-butylamine in anhydrous toluene within the round-bottom flask.

-

Cooling: Cool the solution to a temperature range of -20 to -30 °C using a suitable cooling bath.

-

Bromine Addition: Slowly add elemental bromine dropwise to the cooled tert-butylamine solution with vigorous stirring. Maintain the temperature within the specified range throughout the addition.

-

Reaction Completion: After the complete addition of bromine, the resulting solution contains this compound, which is then ready for immediate use in the subsequent synthetic step.

Quantitative Data

The following table summarizes the key quantitative parameters for the in situ preparation of this compound.

| Parameter | Value/Condition | Reference |

| Reagents | tert-Butylamine, Bromine | |

| Stoichiometry | 1:1 molar ratio (tert-Butylamine:Bromine) | Based on the balanced chemical equation. |

| Solvent | Toluene | |

| Temperature | -20 to -30 °C | |

| Handling | Prepared and used in situ; not stored. |

Visualized Workflows and Diagrams

Reaction Scheme

Caption: Chemical reaction for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the in situ preparation process.

Safety and Handling Precautions

-

Corrosive and Toxic Reagents: Both bromine and tert-butylamine are corrosive and toxic. All manipulations should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Exothermic Reaction: The reaction can be exothermic. Slow, controlled addition of bromine and efficient cooling are crucial to prevent a runaway reaction.

-

Potential Hazards: While no specific hazards have been reported for the bromine-tert-butylamine combination, it is noted that the 1:1 complex between bromine and trimethylamine has been reported to explode when heated in a sealed tube. Therefore, caution should be exercised, and the reagent should not be isolated or stored.

Applications

The primary application of in situ prepared this compound is as a reagent for the ortho-bromination of phenols . Its bulky tert-butyl group can influence the regioselectivity of the bromination reaction, making it a useful tool in synthetic organic chemistry.

N-bromo-t-butylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-bromo-t-butylamine is an N-haloamine compound that serves as a reagent in organic synthesis. Its utility is primarily associated with bromination reactions, where the nitrogen-bromine bond can act as a source of electrophilic or radical bromine. The bulky tert-butyl group influences its reactivity and selectivity. This technical guide provides a detailed overview of the known physical properties, experimental protocols for its synthesis and characterization, and logical workflows related to its application.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₁₀BrN | PubChem[1][2] |

| Molecular Weight | 152.03 g/mol | PubChem[1][2] |

| IUPAC Name | N-bromo-2-methylpropan-2-amine | PubChem[1][2] |

| Synonyms | N-bromo-tert-butylamine, N-Monobrom-tert.-butylamin | PubChem[1] |

| CAS Number | 51655-37-9 | ChemSrc[3] |

| InChI Key | QLCPTARABILRDA-UHFFFAOYSA-N | PubChem[1][2] |

| Canonical SMILES | CC(C)(C)NBr | PubChem[1][2] |

| Solubility | Soluble in toluene | ResearchGate[4] |

| Purity (typical) | 95% | BenchChem[2] |

Experimental Protocols

Synthesis: In Situ Preparation

This compound is often prepared in situ for immediate use in subsequent reactions due to the potential instability of N-haloamines.[4]

Materials:

-

tert-Butylamine

-

Bromine (Br₂)

-

Toluene

Procedure:

-

A solution of tert-butylamine is prepared in toluene.

-

The solution is cooled to a temperature range of -20 to -30 °C.

-

Bromine is added dropwise to the cooled solution with stirring. The reaction is typically stoichiometric (1:1 molar ratio).

-

The resulting solution contains this compound and is used directly for the intended application, such as the ortho-bromination of phenols.[4]

Safety Precautions:

-

This procedure should be conducted in a well-ventilated fume hood.[4]

-

Both bromine and tert-butylamine are corrosive and toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[4]

-

The reaction should be performed at low temperatures to control its exothermicity.

Characterization and Purity Assessment

The purity and identity of this compound can be assessed using chromatographic and spectroscopic techniques.

Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds like this compound, GC is a suitable method for purity assessment.[2] GC-MS can be used for both quantification and structural confirmation.

Illustrative GC Parameters: [2]

| Parameter | Value |

| Column | Capillary, e.g., DB-5 (5% Phenyl Methylpolysiloxane) |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium (He) |

| Flow Rate | 1.0 mL/min |

| Oven Temperature | Initial: 50 °C (2 min hold)Ramp: 15 °C/min to 200 °C (5 min hold) |

| Injector Temp. | 250 °C |

| Detector Temp. | 280 °C (FID or MS) |

| Injection Volume | 1 µL (split ratio 10:1) |

Spectroscopic Characterization (Predicted):

-

Infrared (IR) Spectroscopy:

-

C-H stretching: Around 2970-2870 cm⁻¹ for the t-butyl group.

-

C-H bending: Around 1470 cm⁻¹ and 1370 cm⁻¹ (characteristic doublet for t-butyl).

-

C-N stretching: Typically in the 1250-1020 cm⁻¹ region.

-

N-Br stretching: Expected in the far-infrared region, typically below 700 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single sharp peak in the aliphatic region (likely around 1.2-1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group. The N-H proton signal from the starting material would be absent.

-

¹³C NMR: Two signals would be expected: one for the quaternary carbon of the t-butyl group and one for the three equivalent methyl carbons.

-

Reactivity and Applications

The primary application of this compound in organic synthesis is as a brominating agent. The N-Br bond can undergo homolytic cleavage to generate a bromine radical or participate in electrophilic bromination reactions.

Allylic Bromination: One notable application is in allylic bromination, where a bromine atom is introduced at a position adjacent to a double bond. This reactivity is analogous to that of N-bromosuccinimide (NBS).

References

An In-depth Technical Guide to the Chemical Structure and Bonding of N-bromo-t-butylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-bromo-t-butylamine is a halogenated amine of interest in synthetic chemistry. This technical guide provides a comprehensive overview of its chemical structure, bonding characteristics, and the methodologies for its synthesis and characterization. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide leverages computational chemistry principles to predict molecular geometry and spectroscopic properties. Detailed protocols for synthesis and characterization are presented based on established methods for N-haloamines.

Chemical Structure and Molecular Formula

This compound, with the IUPAC name N-bromo-2-methylpropan-2-amine, is a secondary amine characterized by a tert-butyl group and a bromine atom attached to the nitrogen atom.[1] Its chemical and physical properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀BrN | [1] |

| Molecular Weight | 152.03 g/mol | [1] |

| Canonical SMILES | CC(C)(C)NBr | [1] |

| InChI Key | QLCPTARABILRDA-UHFFFAOYSA-N | [1] |

Bonding and Molecular Geometry

The bonding in this compound is characterized by covalent bonds between its constituent atoms. The central carbon of the tert-butyl group is sp³ hybridized, forming single bonds with the three methyl groups and the nitrogen atom. The nitrogen atom is also sp³ hybridized, forming single bonds with the tert-butyl carbon, a hydrogen atom, and a bromine atom, with the fourth sp³ orbital occupied by a lone pair of electrons. This arrangement results in a trigonal pyramidal geometry around the nitrogen atom.

Predicted Bond Lengths and Angles

| Bond/Angle | Predicted Value |

| C-N Bond Length | ~1.48 Å |

| N-Br Bond Length | ~1.85 Å |

| N-H Bond Length | ~1.02 Å |

| C-C Bond Length | ~1.54 Å |

| C-H Bond Length | ~1.09 Å |

| C-N-Br Bond Angle | ~108° |

| C-N-H Bond Angle | ~110° |

| H-N-Br Bond Angle | ~107° |

| C-C-C Bond Angle | ~109.5° |

Synthesis of this compound

A common and effective method for the synthesis of N-bromoamines is the reaction of the corresponding primary amine with a brominating agent such as N-bromosuccinimide (NBS).[3][4] The following is a detailed experimental protocol for the synthesis of this compound.

Experimental Protocol: Synthesis using N-bromosuccinimide

Materials:

-

tert-Butylamine

-

N-bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve tert-butylamine (1.0 equivalent) in dichloromethane at 0 °C using an ice bath.

-

While stirring, slowly add a solution of N-bromosuccinimide (1.0 equivalent) in dichloromethane to the flask over a period of 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with cold deionized water (2 x 50 mL) to remove the succinimide byproduct.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by column chromatography on silica gel if necessary.

Caption: A flowchart illustrating the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. As a secondary amine, a single N-H stretching vibration is anticipated.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| C-H Stretch (sp³) | 2850 - 3000 |

| N-H Bend | 1550 - 1650 |

| C-H Bend (methyl) | 1370 - 1390 and 1440 - 1470 |

| C-N Stretch | 1000 - 1250 |

| N-Br Stretch | ~930 (based on related compounds) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy.

¹H NMR:

-

-C(CH₃)₃: A singlet integrating to 9 protons, expected in the range of 1.2-1.5 ppm.

-

-NH-: A broad singlet integrating to 1 proton. The chemical shift can vary depending on the solvent and concentration but is typically in the range of 1.5-3.0 ppm.

¹³C NMR:

-

-C(CH₃)₃: A single resonance for the nine equivalent methyl carbons, expected around 28-32 ppm.

-

-C(CH₃)₃: A quaternary carbon resonance, expected around 50-55 ppm.

Caption: A diagram showing the logical workflow for spectroscopic characterization.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, synthesis, and characterization of this compound. While direct experimental data is sparse, established computational and spectroscopic principles allow for a robust understanding of this molecule. The provided synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic data serves as a valuable reference for its characterization. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols for N-bromo-t-butylamine Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-bromo-t-butylamine is a versatile reagent in organic synthesis, primarily utilized for selective bromination reactions. Its bulky tert-butyl group can influence the stereochemical and regiochemical outcome of reactions, offering a valuable tool for the synthesis of complex molecules. These application notes provide an overview of its key applications, detailed experimental protocols, and relevant data for its use in allylic bromination and ortho-bromination of phenols.

Key Applications

-

Allylic Bromination: this compound is an effective reagent for the introduction of a bromine atom at the allylic position of alkenes. This reaction proceeds via a free radical mechanism and is a crucial transformation in the synthesis of various organic intermediates.

-

Ortho-Bromination of Phenols: This reagent provides a method for the selective bromination of phenols at the ortho position. This regioselectivity is particularly useful in the synthesis of substituted phenols, which are important precursors in the pharmaceutical and agrochemical industries.[1]

Safety and Handling

This compound is typically prepared in situ from tert-butylamine and bromine.[2] Both of these precursors are hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

tert-Butylamine: A flammable and corrosive liquid with a strong ammonia-like odor. It can cause severe skin burns and eye damage.[3][4][5]

-

Bromine: A highly corrosive and toxic liquid that can cause severe burns upon contact. Inhalation of bromine vapors can be fatal.

It is crucial to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.

Experimental Protocols

In-situ Preparation of this compound

This protocol describes the in-situ generation of this compound for immediate use in subsequent reactions.

Materials:

-

tert-Butylamine

-

Bromine

-

Toluene, anhydrous

-

Reaction flask

-

Dropping funnel

-

Stirring apparatus

-

Cooling bath (e.g., ice-salt or dry ice-acetone)

Procedure:

-

In a reaction flask equipped with a dropping funnel and a stirrer, dissolve tert-butylamine (1.0 equivalent) in anhydrous toluene.

-

Cool the solution to -20 to -30 °C using a cooling bath.[2]

-

Slowly add a solution of bromine (1.0 equivalent) in toluene via the dropping funnel with vigorous stirring. Maintain the temperature below -20 °C during the addition.

-

After the addition is complete, the resulting solution of this compound is ready for use in the subsequent reaction.

Application 1: Allylic Bromination of Alkenes

This protocol details a general procedure for the allylic bromination of an alkene using in-situ prepared this compound. Cyclohexene is used as a representative substrate.

Reaction Scheme:

(Chemical reaction showing cyclohexene reacting with this compound to yield 3-bromocyclohexene)

Materials:

-

Solution of this compound in toluene (prepared in-situ as described above)

-

Cyclohexene

-

Radical initiator (e.g., AIBN or benzoyl peroxide) (optional, can be initiated by light)

-

Carbon tetrachloride (or other suitable solvent)

-

Reaction flask with reflux condenser

-

Light source (e.g., UV lamp or a standard light bulb)

-

Stirring apparatus

-

Heating mantle

Procedure:

-

To the freshly prepared solution of this compound in toluene, add the alkene (e.g., cyclohexene, 1.0 equivalent).

-

A radical initiator can be added to the reaction mixture, or the reaction can be initiated by irradiation with a light source.

-

The reaction mixture is typically stirred at reflux for several hours. The progress of the reaction can be monitored by TLC or GC.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Quantitative Data for Allylic Bromination:

| Substrate | Product | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Cyclohexene | 3-Bromocyclohexene | This compound | Toluene | Not specified | Not specified | J. Org. Chem. 1962, 27, 1597-1601 |

| Alkenes (general) | Allylic bromides | N-bromosuccinimide (NBS) | CCl4 | Varies | Varies | [6][7][8][9] |

Application 2: Ortho-Bromination of Phenols

This protocol provides a method for the selective ortho-bromination of a para-substituted phenol using in-situ prepared this compound. p-Cresol is used as a representative substrate.

Reaction Scheme:

(Chemical reaction showing p-cresol reacting with this compound to yield 2-bromo-4-methylphenol)

Materials:

-

Solution of this compound in a suitable solvent (e.g., carbon tetrachloride, toluene, or ether)[1]

-

p-Cresol

-

Reaction flask

-

Stirring apparatus

-

Dilute acid (e.g., 2M HCl) for work-up

Procedure:

-

Prepare a solution of this compound in a suitable solvent as described in the in-situ preparation protocol.

-

In a separate flask, dissolve the phenol (e.g., p-cresol, 1.0 equivalent) in the same solvent.

-

Add the phenol solution to the this compound solution at room temperature with stirring.

-

The reaction is typically rapid, and the formation of a precipitate (the alkylammonium salt of the brominated phenol) may be observed.[1]

-

Stir the reaction mixture for a few minutes to a few hours at room temperature. The reaction progress can be monitored by TLC.

-

After the reaction is complete, the precipitated salt is collected by filtration.

-

The salt is then treated with a dilute acid (e.g., 2M HCl) to liberate the free ortho-brominated phenol.

-

The product can then be extracted with an organic solvent (e.g., ether), washed with water, dried, and the solvent evaporated.

-

Further purification can be achieved by crystallization or chromatography.

Quantitative Data for Ortho-Bromination of Phenols:

| Substrate | Product | Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| 2-Substituted Phenols (general) | 2,6-Dibromophenols | N-bromo-alkylamine | CCl4, Toluene, or Ether | Minutes to hours | 80-95 | [1] |

| p-Cresol | 2-Bromo-4-methylphenol | NBS / p-TsOH | Methanol | < 30 min | 92 | [10] |

| 2-Phenylphenol | 2-Bromo-6-phenylphenol | N-bromo-methylamine | Not specified | Not specified | 92 | [1] |

Visualizations

Caption: General experimental workflow for reactions involving in-situ prepared this compound.

Caption: Simplified radical mechanism for allylic bromination.

References

- 1. DD220302A1 - PROCESS FOR ORTHO-BROMBING OF 2-SUBSTITUTED PHENOLES - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 10. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-bromo-t-butylamine for the Bromination of Arenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-bromo-t-butylamine, and its in situ generated equivalent from t-butylamine and bromine, is a specialized reagent for electrophilic aromatic bromination. While its application to a broad range of arenes is not extensively documented, it has found a significant niche in the highly regioselective ortho-bromination of phenolic compounds. This high selectivity is a key advantage over more common brominating agents like N-bromosuccinimide (NBS) or molecular bromine, which often yield mixtures of ortho and para isomers. The steric bulk of the t-butyl group is believed to play a crucial role in directing the bromination to the position adjacent to the hydroxyl group. This application note provides an overview of the use of this compound for arene bromination, with a focus on phenols, and includes a general protocol for its application.

Reaction Principle and Selectivity

The brominating agent can be prepared in situ by the reaction of t-butylamine with bromine, likely forming this compound and/or N,N-dibromo-t-butylamine. In the presence of a phenol, this reagent system exhibits remarkable ortho-selectivity. The reaction proceeds via an electrophilic aromatic substitution mechanism. It is postulated that the amine coordinates to the phenolic proton, delivering the electrophilic bromine to the adjacent ortho position.

Application and Scope

The primary and most well-documented application of the this compound system is the mono- or di-ortho-bromination of phenols. This is particularly useful in multi-step syntheses where precise control of regiochemistry is essential for building complex molecular architectures, a common requirement in drug development. For arenes that are not phenols, the utility of this reagent is less clear from the currently available literature. However, it can be inferred that activated arenes could potentially undergo bromination, though the regioselectivity may differ.

Quantitative Data Summary

The following table summarizes the available data on the bromination of phenolic substrates using a system of t-butylamine and a brominating agent.

| Substrate | Brominating System | Product | Yield (%) | Reference |

| 2-Bromophenol | t-butylamine and N,N-dibromo-t-butylamine in CCl4 | 2,6-Dibromo-tert-butylammonium-phenolate | 95-96% | [1] |

| Phenols (general) | Bromine and t-butylamine in toluene | ortho-Brominated phenol | 60-92% | [1][2] |

Experimental Protocols

Protocol 1: In Situ Generation of this compound for Ortho-Bromination of a Phenol

This protocol is adapted from the patent literature for the ortho-bromination of 2-substituted phenols.[1]

Materials:

-

Substituted Phenol

-

t-Butylamine

-

N,N-dibromo-t-butylamine (or can be co-generated)

-

Carbon tetrachloride (or other inert solvent like diethyl ether or toluene)[2]

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenol (1.0 eq.) in carbon tetrachloride. Cool the solution to approximately -10°C using an ice-salt bath.

-

Reagent Preparation: In a separate flask, prepare a solution of t-butylamine (1.0 eq.) and N,N-dibromo-t-butylamine (1.0 eq.) in carbon tetrachloride.

-

Reaction: With vigorous stirring, rapidly add the this compound solution to the cooled phenol solution. An increase in the internal temperature to around 0°C may be observed.

-

Precipitation: The formation of a precipitate, the salt-like product, is often observed during or shortly after the addition.

-

Reaction Completion: Continue stirring for an additional 10-30 minutes after the addition is complete.

-

Work-up:

-

Collect the crystalline product by suction filtration.

-

The filtrate can be concentrated to yield more crystals.

-

The resulting phenolate salt can be treated with acid to liberate the free brominated phenol.

-

Safety Precautions:

-

This compound and its precursors are corrosive and toxic. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.[2]

-

Carbon tetrachloride is a hazardous solvent and should be handled with extreme care. Toluene is a less toxic alternative.[2]

-

The reaction of bromine with amines can be exothermic. Ensure adequate cooling.

-

Complexes of bromine with some amines have been reported to be explosive under certain conditions.[2]

Diagrams

Caption: Workflow for the bromination of arenes using in situ generated this compound.

Caption: Proposed mechanism for the ortho-bromination of phenols.

References

Application Notes and Protocols: N-bromo-t-butylamine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of N-bromo-t-butylamine and its parent amine, t-butylamine, in key synthetic transformations relevant to the pharmaceutical industry. The focus is on the generation of brominated phenolic intermediates and the synthesis of the antibiotic rifampicin.

Application 1: Ortho-Bromination of Phenolic Compounds using this compound

Introduction:

Ortho-brominated phenols are valuable precursors in the synthesis of a wide range of pharmaceuticals and bioactive molecules. The introduction of a bromine atom at the ortho position to a hydroxyl group provides a synthetic handle for further functionalization, such as cross-coupling reactions, to build molecular complexity. This compound is an effective reagent for the selective ortho-bromination of phenols, offering high yields and regioselectivity. The reaction is believed to proceed through the in-situ formation of an N-bromoamine, which acts as the brominating agent.

Data Presentation:

The following table summarizes the quantitative data for the ortho-bromination of various substituted phenols using an N-bromoamine generated in situ from NBS and an amine catalyst. While the specific use of this compound is a known method, this data from a related system using N-bromosuccinimide (NBS) and catalytic diisopropylamine or dibutylamine provides representative yields and selectivities for this class of transformation.[1]

| Phenolic Substrate | Brominating System | Product | Yield (%) of ortho-isomer |

| 2-Methylphenol | NBS / Dibutylamine | 2-Bromo-6-methylphenol | 63 |

| 2-t-Butylphenol | NBS / Dibutylamine | 2-Bromo-6-t-butylphenol | 75 |

| 2-Phenylphenol | NBS / Dibutylamine | 2-Bromo-6-phenylphenol | 80 |

| 2-Chlorophenol | NBS / Dibutylamine | 2-Bromo-6-chlorophenol | 72 |

| 2-Bromophenol | NBS / Dibutylamine | 2,6-Dibromophenol | 85 |

Experimental Protocol: General Procedure for the Ortho-Bromination of a 2-Substituted Phenol

This protocol is a general guideline based on established methods for ortho-bromination using N-bromo-alkylamines.[2]

Materials:

-

2-Substituted phenol (1.0 eq)

-

This compound (1.1 eq) or N-Bromosuccinimide (NBS) (1.1 eq) and t-butylamine (1.1 eq)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Sodium thiosulfate solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 2-substituted phenol (1.0 eq) in dichloromethane.

-

Reagent Addition:

-

If using pre-formed this compound: Add the this compound (1.1 eq) solution in dichloromethane dropwise to the stirred solution of the phenol at room temperature.

-

If generating the N-bromoamine in situ: To a separate flask, dissolve t-butylamine (1.1 eq) in dichloromethane and cool in an ice bath. Add N-bromosuccinimide (1.1 eq) portion-wise with stirring. Allow the mixture to stir for 15-20 minutes. Then, add this freshly prepared this compound solution dropwise to the phenol solution at room temperature.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few minutes to several hours depending on the substrate.

-

Workup:

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any remaining active bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ortho-brominated phenol.

Logical Workflow for Ortho-Bromination of Phenols:

Caption: Workflow for the ortho-bromination of phenols.

Application 2: Synthesis of Rifampicin using a t-Butylamine Derivative

Introduction:

Rifampicin is a crucial antibiotic used in the treatment of tuberculosis, leprosy, and other bacterial infections. Its synthesis is a multi-step process, with a key step involving the incorporation of a side chain derived from t-butylamine. While this application does not directly use this compound, it highlights the importance of the t-butylamine scaffold in the synthesis of complex pharmaceuticals. The following protocol outlines a common synthetic route starting from Rifamycin S.

Data Presentation:

The following table presents quantitative data for a reported synthesis of rifampicin.

| Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Reference |

| Rifamycin S | N,N-dihydroxymethyl tert-butylamine, 1-methyl-4-aminopiperazine | Rifampicin (crude) | 86.56 | 92.69 | [1] |

Experimental Protocol: Synthesis of Rifampicin from Rifamycin S

This protocol is based on a reported method for the synthesis of rifampicin.

Materials:

-

Rifamycin S

-

N,N-dihydroxymethyl tert-butylamine

-

Glacial acetic acid

-

Ascorbic acid

-

1-methyl-4-aminopiperazine

-

Suitable solvent (e.g., Dimethylformamide)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Cyclization Reaction:

-

In a reaction vessel, dissolve Rifamycin S in the solvent.

-

Add N,N-dihydroxymethyl tert-butylamine, glacial acetic acid, and ascorbic acid to the solution. The typical ratio of these reagents to Rifamycin S is approximately 0.278:0.014:0.014:1.000 by volume/mass.[1]

-

Heat the reaction mixture to 55°C and maintain for 1.5 hours.[1]

-

-

Condensation Reaction:

-

Isolation and Purification:

-

After the condensation reaction is complete, the crude rifampicin product can be isolated by precipitation or extraction, followed by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent system to obtain rifampicin of high purity.

-

Logical Workflow for Rifampicin Synthesis:

Caption: Simplified workflow for the synthesis of Rifampicin.

References

Application Notes and Protocols: Regioselective ortho-Bromination of Phenols using N-bromo-t-butylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective introduction of bromine atoms onto aromatic rings is a cornerstone of synthetic organic chemistry, providing a versatile handle for further functionalization through cross-coupling reactions, lithiation-substitution sequences, and other transformations. For phenolic compounds, which are prevalent in natural products and pharmaceutical agents, directing halogenation to the ortho position is a significant challenge due to the strong activating and para-directing nature of the hydroxyl group. This often leads to mixtures of isomers and over-bromination.

This document provides detailed protocols for the highly regioselective ortho-bromination of phenols using N-bromo-t-butylamine. This reagent offers a specific and efficient method for the synthesis of ortho-bromophenols, avoiding the need for protecting groups at the para position. The reaction proceeds under mild conditions and generally provides high yields of the desired products, making it a valuable tool for synthetic chemists in research and drug development. The procedures outlined are based on established methodologies for N-bromoamine-mediated halogenations.

Data Presentation

The use of N-bromoalkylamines for the ortho-bromination of 2-substituted phenols has been shown to be highly effective, with reported yields generally in the range of 80-95%[1]. The specificity of the reagent ensures that para-bromination is typically not observed, even when the para position is unsubstituted[1]. The following table summarizes representative results for the ortho-bromination of substituted phenols using N-bromoalkylamines.

| Entry | Substrate | Brominating Agent | Solvent | Temp. (°C) | Time | Product | Yield (%) |

| 1 | 2-Bromophenol | Dibromo-t-butylamine / t-Butylamine | CCl₄ | -10 to 0 | 10 min | 2,6-Dibromophenol | 95[1] |

| 2 | 2-Chlorophenol | N-Bromo-methylamine | CCl₄ | RT | N/A | 6-Bromo-2-chlorophenol | 96[1] |

| 3 | 2-Methylphenol (o-cresol) | N-Bromo-methylamine | Ether | -8 to 2 | N/A | 6-Bromo-2-methylphenol | 79[1] |

*Yield refers to the isolated alkylammonium phenolate salt.

Reaction Mechanisms and Workflows

Proposed Reaction Mechanism

The reaction is believed to proceed via an electrophilic aromatic substitution pathway. The phenol attacks the electrophilic bromine of this compound. The bulky tert-butyl group may play a role in a pre-complexation step with the phenolic hydroxyl group, sterically directing the electrophilic attack to the adjacent ortho position. The resulting intermediate then rearomatizes by losing a proton to the amine, forming the alkylammonium salt of the brominated phenol.

Caption: Proposed mechanism for ortho-bromination of phenols.

Experimental Workflow

The general workflow for the ortho-bromination of phenols with this compound involves the preparation of the reagent, the bromination reaction itself, and the subsequent isolation and purification of the final product.

References

Application Notes and Protocols for Allylic Bromination using N-Bromo-t-butylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylic bromination is a cornerstone transformation in organic synthesis, enabling the introduction of a bromine atom at a carbon adjacent to a double bond. This functionality serves as a versatile handle for further synthetic manipulations, making it a critical step in the synthesis of complex molecules, including pharmaceuticals and natural products. While N-bromosuccinimide (NBS) is the most common reagent for this purpose, N-bromo-t-butylamine presents an alternative, offering its own unique reactivity profile. This document provides detailed application notes and protocols for the use of this compound in allylic bromination reactions.

Reaction Mechanism and Principles

The allylic bromination with this compound proceeds via a free-radical chain mechanism, analogous to the well-established Wohl-Ziegler reaction.[1][2][3][4][5] The reaction is typically initiated by light or a radical initiator.

The key steps in the mechanism are:

-

Initiation: Homolytic cleavage of the N-Br bond in this compound, or more commonly, a small amount of molecular bromine (Br₂) present in equilibrium, generates a bromine radical (Br•).

-

Propagation:

-

The bromine radical abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).

-

The newly formed allylic radical then reacts with a molecule of this compound (or Br₂) to yield the allylic bromide product and a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

A key aspect of this reaction is maintaining a low concentration of molecular bromine to prevent competitive electrophilic addition to the double bond. This compound, similar to NBS, serves as a source of bromine radicals while keeping the concentration of Br₂ low.

Data Presentation

The following tables summarize quantitative data for the allylic bromination of various olefins using this compound. The data is based on the findings reported in the Journal of Organic Chemistry, 1962.[6]

Table 1: Effect of Reaction Variables on the Allylic Bromination of Cyclohexene

| Molar Ratio (Olefin/N-Bromo-t-butylamine) | Catalyst/Initiator | Reaction Time (hr) | Yield of 3-Bromocyclohexene (%) |

| 1:1 | UV Light | 4 | 55 |

| 2:1 | UV Light | 4 | 68 |

| 1:1 | Benzoyl Peroxide | 4 | 45 |

| 2:1 | Benzoyl Peroxide | 4 | 58 |

Table 2: Substrate Scope of Allylic Bromination with this compound

| Substrate | Product | Yield (%) |

| Cyclohexene | 3-Bromocyclohexene | 68 |

| 1-Octene | 3-Bromo-1-octene | 42 |

| Methyl Oleate | Methyl 10-Bromo-8-oleate | 35 |

Experimental Protocols

Preparation of this compound (in situ)

This compound can be prepared in situ prior to the allylic bromination reaction.

Materials:

-

t-Butylamine

-

Bromine

-

Toluene (or other suitable solvent)

Procedure:

-

Dissolve t-butylamine in toluene in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the solution to -20 to -30 °C using an appropriate cooling bath.

-

Slowly add a solution of bromine in toluene dropwise to the cooled t-butylamine solution with vigorous stirring.

-

Maintain the temperature below -20 °C during the addition.

-

After the addition is complete, the resulting solution of this compound can be used directly for the subsequent allylic bromination step.

General Protocol for Allylic Bromination

Materials:

-

Olefin substrate

-

This compound solution (prepared in situ or as a pre-made solution)

-

Anhydrous solvent (e.g., carbon tetrachloride, cyclohexane)

-

Radical initiator (e.g., AIBN - azobisisobutyronitrile, or benzoyl peroxide) or a UV lamp

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the olefin substrate in the chosen anhydrous solvent.

-

Add the this compound solution to the flask. The molar ratio of olefin to this compound may need to be optimized for different substrates, with an excess of the olefin often leading to higher yields.[6]

-

Add a catalytic amount of the radical initiator (e.g., 1-5 mol%). Alternatively, position a UV lamp to irradiate the reaction mixture.

-

Heat the reaction mixture to reflux (typically the boiling point of the solvent) and maintain reflux for the desired reaction time (e.g., 4-8 hours). The progress of the reaction can be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any precipitated t-butylamine hydrobromide.

-

Wash the filtrate with water, followed by a dilute solution of sodium thiosulfate (to remove any remaining bromine), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain the desired allylic bromide.

Visualizations

Reaction Mechanism

References

Application Notes and Protocols: N-bromo-t-butylamine as a Reagent for Hofmann Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hofmann rearrangement is a cornerstone reaction in organic synthesis, enabling the conversion of primary amides into primary amines with one fewer carbon atom.[1][2][3] This transformation proceeds through an isocyanate intermediate and is traditionally carried out using bromine in a basic solution.[4][5] In the quest for milder and more selective reagents, various N-bromo compounds have been explored as alternatives to elemental bromine.[2] This document details the proposed application of N-bromo-t-butylamine as a reagent in the Hofmann rearrangement, providing a theoretical framework, a detailed experimental protocol, and a comparison with established N-bromo reagents.

While direct literature precedent for the use of this compound in the Hofmann rearrangement is limited, its properties as a brominating agent suggest its potential as a viable reagent. This protocol is based on the well-established mechanism of the Hofmann rearrangement and procedures developed for analogous N-bromo reagents such as N-bromosuccinimide (NBS) and N-bromoacetamide.[5]

Reaction Mechanism and Principle

The Hofmann rearrangement initiates with the deprotonation of the primary amide by a base, followed by N-bromination to form an N-bromoamide intermediate.[3][6] A second deprotonation yields an unstable N-bromoamide anion, which undergoes a concerted rearrangement: the R-group on the carbonyl carbon migrates to the nitrogen as the bromide ion is expelled, forming an isocyanate.[3][5] Subsequent hydrolysis of the isocyanate in aqueous media leads to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[2][3]

When using this compound, the in situ generation of the brominating species is anticipated to follow a similar pathway to other N-bromo reagents, leading to the key N-bromoamide intermediate.

Caption: General mechanism of the Hofmann rearrangement.

Proposed Experimental Protocol

This protocol is a hypothetical procedure for the Hofmann rearrangement of a primary amide using this compound. Optimization of reaction conditions (temperature, solvent, and stoichiometry) may be necessary for specific substrates.

Materials:

-

Primary amide

-

This compound (can be prepared in situ from t-butylamine and bromine)

-

Strong base (e.g., Sodium Hydroxide, Potassium Hydroxide)

-

Anhydrous solvent (e.g., Methanol, Dioxane)

-

Water

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amide (1.0 eq) in the chosen anhydrous solvent.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the strong base (2.0-3.0 eq) in the same solvent or water dropwise, maintaining the temperature below 5 °C.

-

Reagent Addition: Slowly add a solution of this compound (1.1-1.2 eq) in the anhydrous solvent to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization to afford the desired primary amine.

Caption: Experimental workflow for the proposed protocol.

Data Presentation: Comparison of Reagents

As no specific yield data for this compound in the Hofmann rearrangement is available, the following table presents typical yields obtained with traditional and other N-bromo reagents for comparison. This provides a benchmark for expected efficiency.

| Reagent | Substrate Example | Product | Yield (%) | Reference |

| Br₂ / NaOH | Benzamide | Aniline | 85-95 | [6] |

| Br₂ / NaOH | Acetamide | Methylamine | 70-80 | General Textbook Data |

| NBS / Base | Various Amides | Corresponding Amines | 60-90 | [2] |

| N-bromoacetamide / LiOH | Aromatic & Aliphatic Amides | Methyl & Benzyl Carbamates | High Yields | [5] |

| This compound / Base | (Proposed) | Corresponding Amines | (Expected) 60-90 | - |

Safety and Handling

-

N-bromo compounds are oxidizing agents and should be handled with care.

-

The reaction should be performed in a well-ventilated fume hood.

-

Personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Bromine and strong bases are corrosive and toxic; avoid inhalation and skin contact.

Conclusion

This compound presents a theoretically viable alternative to traditional reagents for the Hofmann rearrangement. The provided protocol, based on established methodologies for similar reagents, offers a starting point for researchers interested in exploring its application. The bulky t-butyl group may offer unique selectivity in certain substrates. Experimental validation is required to determine the actual yields, scope, and limitations of this proposed reagent in the Hofmann rearrangement.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 5. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Reaction Conditions for the Bromination of N-bromo-t-butylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-bromination of primary amines is a fundamental transformation in organic synthesis, yielding valuable N-bromoamines and N,N-dibromoamines. These compounds serve as important intermediates and reagents in a variety of chemical reactions, including halogenation and amination reactions. This document provides an overview of the reaction conditions for the bromination of tert-butylamine to produce N-bromo and N,N-dibromo derivatives. Due to the lack of a direct literature protocol for the stepwise bromination of N-bromo-t-butylamine, this note will focus on the likely one-pot synthesis of N,N-dibromo-t-butylamine from tert-butylamine.

Reaction Overview & Logical Workflow

The synthesis of N,N-dibromo-t-butylamine from tert-butylamine is anticipated to proceed in a one-pot fashion. The primary amine, tert-butylamine, acts as a nucleophile, reacting with an electrophilic bromine source. The initial reaction forms the monosubstituted product, this compound. In the presence of excess brominating agent and a suitable base to neutralize the generated acid, a second bromination occurs to yield the final product, N,N-dibromo-t-butylamine.

Caption: Logical workflow for the one-pot synthesis of N,N-dibromo-t-butylamine.

Key Reaction Parameters and Considerations

-

Brominating Agent: Elemental bromine (Br₂) is a common and effective brominating agent for amines. N-bromosuccinimide (NBS) is another potential reagent, often used for milder and more selective brominations.

-

Stoichiometry: To achieve di-substitution, at least two equivalents of the brominating agent per equivalent of tert-butylamine will be necessary. An excess of the brominating agent may be required to drive the reaction to completion.

-